molecular formula C11H10O2 B1618434 (5-Phenylfuran-2-yl)methanol CAS No. 22078-90-6

(5-Phenylfuran-2-yl)methanol

Cat. No. B1618434
CAS RN: 22078-90-6
M. Wt: 174.2 g/mol
InChI Key: QPESRPMGQSTWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06204293B1

Procedure details

The 5-bromo-2-hydroxymethylfuran prepared in Example 327A (1.012 g, 5.72 mmol) was dissolved in 10 mL of DMF and PdCl2 (PPh3)2 (401 mg, 0.57 mmol) was added followed by phenylboronic acid (1.39 g, 11.4 mmol) and Cs2CO3 (3.71 g, 11.4 mmol) and the reaction was heated at 80° C. under N2 for 12 hours. The reaction mixture was taken up in ethyl acetate and washed with water (3×) and brine (3×), dried over Na2SO4, filtered and evaporated to a brown oil that was purified by flash chromatography (50% ethyl acetate-hexanes) to give the desired compound (345 mg, 35%) as an oil.
Quantity
1.012 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2 (PPh3)2
Quantity
401 mg
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Quantity
3.71 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
35%

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:6][C:5]([CH2:7][OH:8])=[CH:4][CH:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.C(OCC)(=O)C>[C:9]1([C:2]2[O:6][C:5]([CH2:7][OH:8])=[CH:4][CH:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.012 g
Type
reactant
Smiles
BrC1=CC=C(O1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
PdCl2 (PPh3)2
Quantity
401 mg
Type
reactant
Smiles
Step Three
Name
Quantity
1.39 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Four
Name
Quantity
3.71 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×) and brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (50% ethyl acetate-hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.